2-isonicotinoyl-N-(1-tosylpyrrolidin-2-yl)hydrazinecarboxamide
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Overview
Description
. This compound is part of a broader class of hydrazinecarboxamides, which have been studied for their biological activities.
Mechanism of Action
Target of Action
The primary target of the compound 2-isonicotinoyl-N-(1-tosylpyrrolidin-2-yl)hydrazinecarboxamide is the enzyme enoyl-acyl carrier protein reductase, also known as InhA . This enzyme plays a crucial role in the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis .
Mode of Action
This compound interacts with its target, InhA, by binding to it . The binding of the compound to InhA inhibits the enzyme’s activity, thereby disrupting the synthesis of mycolic acids . This disruption leads to changes in the bacterial cell wall, which can result in the death of the bacteria .
Biochemical Pathways
The action of this compound affects the fatty acid synthesis pathway in Mycobacterium tuberculosis . By inhibiting InhA, the compound disrupts the production of mycolic acids, which are key components of the mycobacterial cell wall . The downstream effects of this disruption include alterations in cell wall structure and integrity, which can lead to bacterial cell death .
Pharmacokinetics
The compound’s efficacy against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target in the bacterial cell
Result of Action
The molecular effect of this compound’s action is the inhibition of InhA, leading to a disruption in mycolic acid synthesis . On a cellular level, this results in alterations to the bacterial cell wall, potentially leading to cell death . The compound has shown significant activity against Mycobacterium tuberculosis, including INH-resistant non-tuberculous mycobacteria .
Preparation Methods
The synthesis of 2-isonicotinoyl-N-(1-tosylpyrrolidin-2-yl)hydrazinecarboxamide typically involves the reaction of isonicotinic acid hydrazide with tosylpyrrolidine under specific conditions The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction
Chemical Reactions Analysis
2-isonicotinoyl-N-(1-tosylpyrrolidin-2-yl)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-isonicotinoyl-N-(1-tosylpyrrolidin-2-yl)hydrazinecarboxamide has been explored for its potential in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
2-isonicotinoyl-N-(1-tosylpyrrolidin-2-yl)hydrazinecarboxamide can be compared with other hydrazinecarboxamides and isonicotinoyl derivatives:
Isonicotinoyl hydrazones: These compounds also exhibit antimycobacterial activity and share a similar mechanism of action.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and pharmacokinetic properties.
Properties
IUPAC Name |
1-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-3-(pyridine-4-carbonylamino)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4S/c1-13-4-6-15(7-5-13)28(26,27)23-12-2-3-16(23)20-18(25)22-21-17(24)14-8-10-19-11-9-14/h4-11,16H,2-3,12H2,1H3,(H,21,24)(H2,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSLTCUBUCUSBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2NC(=O)NNC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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